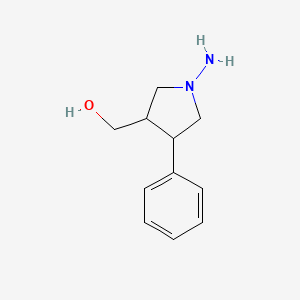
(1-Amino-4-phenylpyrrolidin-3-yl)methanol
説明
“(1-Amino-4-phenylpyrrolidin-3-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a phenyl group (a benzene ring minus one hydrogen) and an amino group (NH2), both of which can contribute to its reactivity and potential biological activity.
Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . This ring structure, along with the attached phenyl and amino groups, could influence the compound’s three-dimensional shape, reactivity, and interactions with biological targets.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the phenyl group could undergo electrophilic aromatic substitution, and the pyrrolidine ring could be involved in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups (like the amino group) could make it soluble in polar solvents .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and ability to adopt various conformations, which is beneficial for binding to different biological targets. The presence of an amino group and a phenyl group in “(1-Amino-4-phenylpyrrolidin-3-yl)methanol” can contribute significantly to the stereochemistry of the molecule, influencing its interaction with enantioselective proteins . This makes it a valuable candidate for the development of new drugs with selective biological profiles.
Synthetic Chemistry
In synthetic chemistry, this compound can be used as a building block for constructing more complex molecules. Its functional groups allow for various chemical reactions, such as alkylation, acylation, and conjugation with other pharmacophores, expanding the diversity of potential medicinal compounds .
Green Chemistry
The synthesis of pyrrolidine derivatives, including “(1-Amino-4-phenylpyrrolidin-3-yl)methanol,” can be enhanced by microwave-assisted organic synthesis (MAOS). This method increases synthetic efficiency and supports the principles of green chemistry by reducing reaction times and potentially harmful byproducts .
作用機序
Safety and Hazards
特性
IUPAC Name |
(1-amino-4-phenylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-13-6-10(8-14)11(7-13)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWWODPUOMAIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1N)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-4-phenylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




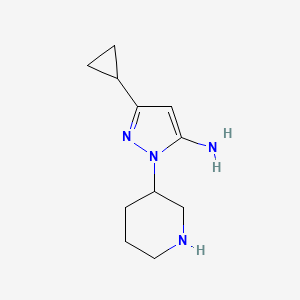



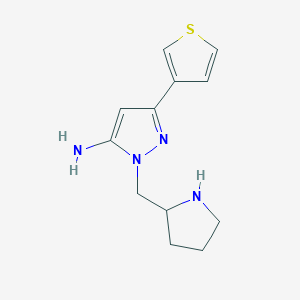
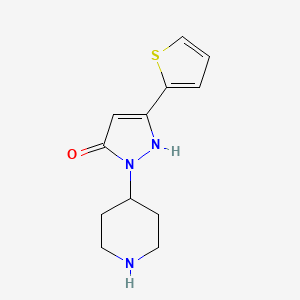
![6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491008.png)

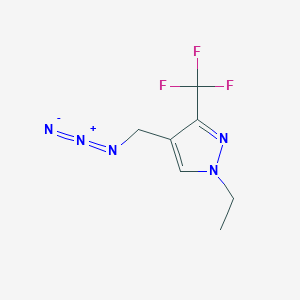

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)
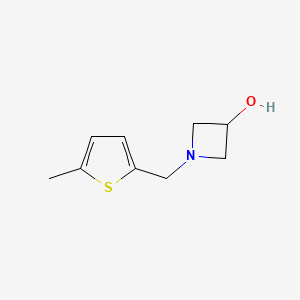
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-ol](/img/structure/B1491017.png)